![molecular formula C13H25ClN2S B1392734 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride CAS No. 1221791-74-7](/img/structure/B1392734.png)
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
概要
説明
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique spirocyclic structure, which includes a cyclohexyl group, a thia (sulfur) atom, and diazaspiro (nitrogen-containing) moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable cyclohexylamine derivative with a thioamide under acidic conditions.
Introduction of the Diazaspiro Moiety: The next step involves the introduction of the diazaspiro moiety. This can be accomplished by reacting the intermediate with a suitable diazotizing agent, such as sodium nitrite, in the presence of an acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted derivatives with new functional groups
科学的研究の応用
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-ulcer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an anti-ulcer agent, it may inhibit the secretion of gastric acid by blocking histamine receptors or by acting as a proton pump inhibitor . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
類似化合物との比較
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride can be compared with other similar compounds, such as:
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one: Another compound with significant anti-ulcer properties.
4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Exhibits similar biological activities.
The uniqueness of this compound lies in its cyclohexyl group, which may confer distinct physicochemical properties and biological activities compared to its benzyl-substituted counterparts.
特性
IUPAC Name |
8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2S.ClH/c1-2-4-12(5-3-1)15-9-6-13(7-10-15)14-8-11-16-13;/h12,14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDLXRQTLLTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3(CC2)NCCS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-74-7 | |
| Record name | 1-Thia-4,8-diazaspiro[4.5]decane, 8-cyclohexyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


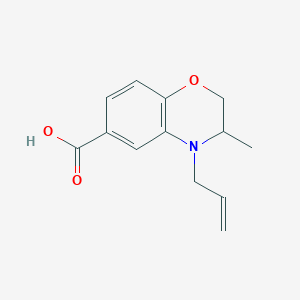
![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)
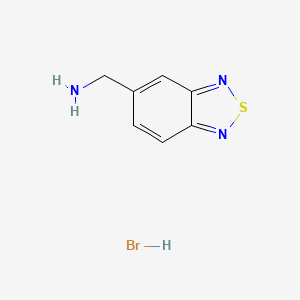
![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)
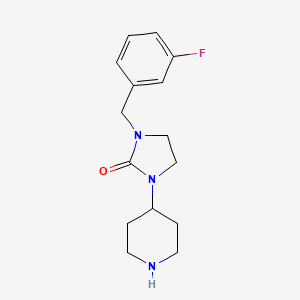
![{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392658.png)
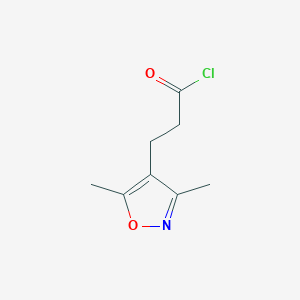
![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)
![3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392661.png)
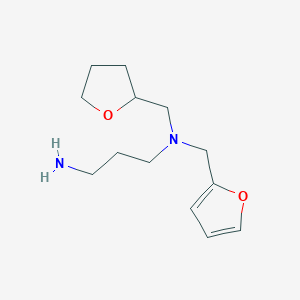
![3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392663.png)
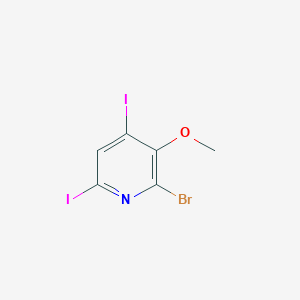
![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)
![6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine](/img/structure/B1392667.png)
